molecular formula C13H18O9 B13358178 [(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

Cat. No.: B13358178
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-IKWCTNDRSA-N
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Description

[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired outcomes .

Major Products Formed

Scientific Research Applications

[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the modification of functional groups and the formation of stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11?,12?,13-/m1/s1

InChI Key

IHNHAHWGVLXCCI-IKWCTNDRSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C(C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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